molecular formula C9H12ClN3O2 B3385661 Tert-butyl (6-chloropyrazin-2-YL)carbamate CAS No. 652153-48-5

Tert-butyl (6-chloropyrazin-2-YL)carbamate

Cat. No.: B3385661
CAS No.: 652153-48-5
M. Wt: 229.66 g/mol
InChI Key: CFNQQJOHQAKFCF-UHFFFAOYSA-N
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Description

“Tert-butyl (6-chloropyrazin-2-YL)carbamate” is a chemical compound with the molecular formula C9H12ClN3O2 . It is also known by its IUPAC name, tert-butyl 6-chloro-2-pyrazinylcarbamate .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3, (H,12,13,14) . The molecular weight of the compound is 229.67 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 229.67 .

Safety and Hazards

“Tert-butyl (6-chloropyrazin-2-YL)carbamate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

Properties

IUPAC Name

tert-butyl N-(6-chloropyrazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQQJOHQAKFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457285
Record name tert-Butyl (6-chloropyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652153-48-5
Record name tert-Butyl (6-chloropyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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